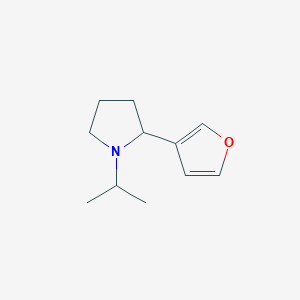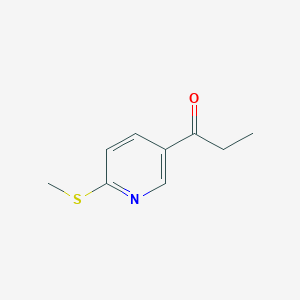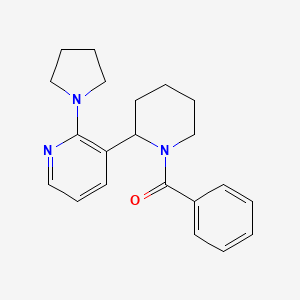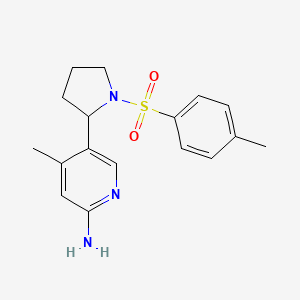
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine and a pyrazole ring
Méthodes De Préparation
The synthesis of 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring. The reaction conditions often involve the use of chlorinating agents and base catalysts to facilitate the formation of the desired compound .
Analyse Des Réactions Chimiques
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
These compounds share structural similarities but differ in their chemical properties and applications. 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H11ClN4 |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
4-chloro-6-(1-ethyl-3-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C10H11ClN4/c1-3-15-5-8(7(2)14-15)9-4-10(11)13-6-12-9/h4-6H,3H2,1-2H3 |
Clé InChI |
MLAZOOJXKXKAET-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C)C2=CC(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


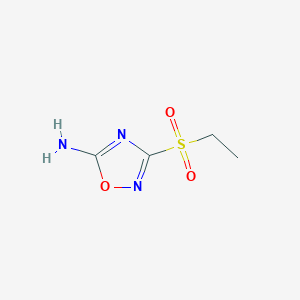

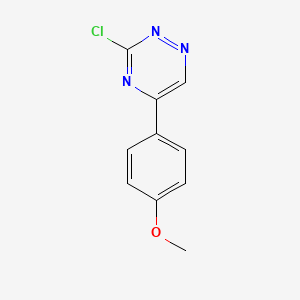
![7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)
